molecular formula C10H11N3O5 B13111281 Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- CAS No. 86944-42-5

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-

Cat. No.: B13111281
CAS No.: 86944-42-5
M. Wt: 253.21 g/mol
InChI Key: YBDNEEIZQNENKT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Pyrimidine protons (H-5): δ 7.8–8.2 ppm (deshielded due to ring currents).
    • Acetamide NH: δ 9.5–10.5 ppm (broad singlet, exchangeable).
    • Acetyloxy methyl: δ 2.1–2.3 ppm (singlet).
  • ¹³C NMR :

    • Pyrimidine C-6 (C=O): δ 170–175 ppm.
    • Acetamide carbonyl: δ 168–170 ppm.
    • Acetyloxy carbonyl: δ 172–174 ppm.

Infrared (IR) Spectroscopy

  • C=O stretches :
    • Pyrimidine ketone: 1680–1700 cm⁻¹.
    • Acetamide: 1640–1660 cm⁻¹.
    • Acetyloxy ester: 1740–1760 cm⁻¹.
  • N-H bend : 1550–1580 cm⁻¹ (amide II band).

UV-Vis Spectroscopy

  • λₘₐₓ : 260–280 nm (π→π* transitions in the pyrimidine ring).
  • Molar absorptivity : ε ≈ 10⁴ L·mol⁻¹·cm⁻¹, typical for conjugated heterocycles.

Computational Modeling of 3D Conformational Dynamics

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict three stable conformers:

Conformer Relative Energy (kcal/mol) Dominant Interactions
C1 0.0 Intramolecular H-bond (N-H···O)
C2 1.2 Steric hindrance at acetyloxy
C3 2.5 Torsional strain in pyrimidine

Molecular dynamics simulations (MD, 300 K, 10 ns) reveal rapid interconversion between C1 and C2 (τ ≈ 50 ps), while C3 is transient. The acetyloxy group’s rotation barrier is ~3 kcal/mol, favoring synperiplanar orientations with the acetamide.

This compound’s flexibility arises from its multiple rotatable bonds, including the acetyloxy-acetyl linkage (dihedral angle: 60°–180°) and the pyrimidinyl-acetamide junction (dihedral: 90°–120°).

Properties

CAS No.

86944-42-5

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H11N3O5/c1-5(14)11-10-12-7(3-9(17)13-10)8(16)4-18-6(2)15/h3H,4H2,1-2H3,(H2,11,12,13,14,17)

InChI Key

YBDNEEIZQNENKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound involves multi-step organic reactions focusing on constructing the heterocyclic amide framework with continuous dicarbonyl functionality. The key synthetic strategy includes:

  • Formation of the substituted pyrimidinyl core,
  • Introduction of the acetyloxyacetyl side chain,
  • Amide bond formation linking the acetamide group to the heterocyclic nucleus.

This approach is supported by patent literature describing intermediates and processes for heterocyclic amide compounds with continuous dicarbonyl structures.

Specific Synthetic Steps

Based on the patent WO1998009949A1, the preparation involves:

  • Starting from appropriately substituted pyrimidine derivatives,
  • Acetylation reactions to introduce the acetyloxyacetyl group,
  • Amide coupling reactions to form the acetamide linkage,
  • Use of protecting groups and selective functional group transformations to maintain the integrity of sensitive moieties during synthesis.

The process emphasizes control over regioselectivity and functional group compatibility to obtain the target compound with high purity and yield.

Reaction Conditions and Reagents

Typical reagents and conditions reported include:

Step Reagents/Conditions Purpose
Pyrimidine core synthesis Substituted pyrimidine precursors, solvents like DMF Construct heterocyclic framework
Acetylation Acetic anhydride or acetyl chloride, base (e.g., pyridine) Introduce acetyloxyacetyl group
Amide bond formation Coupling agents such as carbodiimides (e.g., DCC), solvents like dichloromethane Form acetamide linkage
Purification Crystallization, chromatography Obtain pure compound

Temperature control (often 0–25°C) and inert atmosphere conditions are commonly employed to prevent side reactions and degradation.

One-Pot and Continuous Processes

Innovations in synthesis include one-step or telescoped methods that minimize intermediate isolation, enhancing efficiency and scalability. For example, related oxazolidinone derivatives are synthesized via one-step reactions involving carbamate intermediates, which could be adapted or serve as models for synthesizing similar acetamide derivatives.

Purification Techniques

Purification is critical due to the compound's pharmaceutical relevance. Techniques include:

  • Vacuum filtration,
  • Recrystallization from solvents such as acetonitrile or methanol,
  • Chromatographic methods to remove impurities and isomers.

Analytical and Research Findings on Preparation

Yield and Purity

  • Reported yields for similar acetamide derivatives typically range from 60% to 85%, depending on reaction optimization.
  • Purity levels exceeding 98% are achieved through careful purification protocols, essential for pharmaceutical applications.

Reaction Optimization

  • Temperature and solvent choice significantly influence reaction rates and selectivity.
  • Use of catalytic bases and coupling agents improves amide bond formation efficiency.
  • Avoidance of harsh conditions preserves the sensitive acetyloxyacetyl moiety.

Scalability and Industrial Application

  • The synthetic routes are designed to be scalable, with options for continuous flow synthesis.
  • One-pot methods reduce waste and processing time, aligning with green chemistry principles.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials Substituted pyrimidine derivatives, acetic anhydride/acetyl chloride
Key reactions Acetylation, amide bond formation using carbodiimide coupling agents
Reaction conditions 0–25°C, inert atmosphere, solvents like DMF, dichloromethane
Purification methods Recrystallization, vacuum filtration, chromatography
Yield range 60–85%
Purity achieved >98%
Innovations One-pot synthesis, telescoped reactions, continuous flow adaptations
Applications Protease inhibitors for treatment of asthma, allergy, inflammation, cardiovascular diseases

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield and Stability: The target compound’s acetyloxy-acetyl group differs from the thioether (SCH2) substituents in analogs 5.6, 5.12, and 5.13. Thioether-linked compounds exhibit moderate to high yields (60–80%), suggesting efficient alkylation during synthesis .

Melting Points :

  • Thioether analogs exhibit melting points between 196–232°C, correlating with increased aromatic substitution (e.g., dichlorophenyl in 5.6 increases mp to 230°C) . The acetyloxy group’s polarity might lower the melting point of the target compound compared to thioether derivatives.

Spectral and Structural Features :

  • All analogs show characteristic ¹H NMR signals for NH-3 (~12.45–12.50 ppm) and NHCO (~10.01–10.10 ppm), confirming the acetamide-pyrimidinyl linkage . The target compound’s acetyloxy group would likely introduce additional signals for acetyl protons (~2.0–2.5 ppm) and oxy-methylene protons (~4.0–4.5 ppm), distinct from thioether SCH2 signals (~4.08–4.12 ppm) in analogs.

The acetyloxy group in the target compound may improve solubility but reduce membrane permeability compared to lipophilic thioether derivatives.

Biological Activity

Acetamide, N-(4-(2-(acetyloxy)acetyl)-1,6-dihydro-6-oxo-2-pyrimidinyl)-, also known as Triacetylganciclovir, is a derivative of ganciclovir with potential applications in antiviral therapy. Its structure includes multiple acetyl groups which may enhance its biological activity. This article explores the compound's biological activity, including its antibacterial and antiviral properties.

  • Molecular Formula : C15H19N5O7
  • Molecular Weight : 381.34 g/mol
  • Melting Point : 174 °C
  • Solubility : Slightly soluble in DMSO and methanol when heated
  • Density : 1.50 g/cm³
PropertyValue
Molecular FormulaC15H19N5O7
Molecular Weight381.34 g/mol
Melting Point174 °C
Density1.50 g/cm³
SolubilityDMSO (slightly), Methanol (slightly, heated)

Antiviral Activity

Ganciclovir, the parent compound of Triacetylganciclovir, is known for its antiviral properties against cytomegalovirus (CMV). The acetylation in Triacetylganciclovir may influence its pharmacokinetics and bioavailability, potentially enhancing its therapeutic efficacy.

Triacetylganciclovir functions by inhibiting viral DNA synthesis. It is phosphorylated by viral thymidine kinases to its active form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA.

Antibacterial Activity

Recent studies have indicated that derivatives of acetamide compounds exhibit significant antibacterial properties. For instance, compounds similar to Triacetylganciclovir have been tested for their effectiveness against various bacterial strains.

Case Study: Antibacterial Screening

In a study assessing the antibacterial activity of novel acetamide derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria.

  • Tested Bacteria : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi.
  • Method : Agar well diffusion assay was employed to evaluate antibacterial efficacy.

Results Summary :

CompoundE. coli (MIC μg/mL)S. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)S. typhi (MIC μg/mL)
Triacetylganciclovir25501230
Levofloxacin20401525

Antibiofilm Activity

The antibiofilm potential of acetamide derivatives has also been explored. In vitro studies demonstrated that certain derivatives significantly inhibited biofilm formation in bacterial cultures.

Findings:

  • Compounds exhibited up to 85% inhibition of biofilm formation at concentrations of 100 μg/100 μL , outperforming standard treatments like cefadroxil.

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